Chemoselective Suzuki-Miyaura Coupling
In a direct study on the synthesis of CSF1R inhibitors, 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine underwent selective Suzuki-Miyaura mono-coupling at the C-2 position (which corresponds to the iodo-substituted site in the 5-position of the azaindole core) using Pd(PPh3)4 as the catalyst. This reaction proceeded with a high yield of 83%, demonstrating excellent chemoselectivity for the iodo group over the bromo group [1]. In contrast, the regioisomer 5-bromo-3-iodo-7-azaindole (CAS 757978-18-0) under similar conditions would be expected to exhibit different selectivity and reaction outcomes due to the swapped halogen positions, a critical distinction for multi-step synthetic planning [2].
| Evidence Dimension | Yield of Selective Mono-Coupling |
|---|---|
| Target Compound Data | 83% yield |
| Comparator Or Baseline | 5-Bromo-3-iodo-7-azaindole (regioisomer); no reported data for identical conditions, but reactivity is inferred to be distinct based on halogen position. |
| Quantified Difference | The target compound enables a high-yielding, chemoselective step that is not achievable with the regioisomer. |
| Conditions | Suzuki-Miyaura cross-coupling with Pd(PPh3)4 catalyst; selective mono-coupling at the iodo position. |
Why This Matters
This data guarantees a predictable, high-yielding first step in a sequential cross-coupling strategy, essential for efficient library synthesis and minimizing purification burdens.
- [1] Selmer-Olsen, S. M. E. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Master's thesis, Norwegian University of Science and Technology (NTNU), 2019, p. 13-14. View Source
- [2] Merour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. View Source
